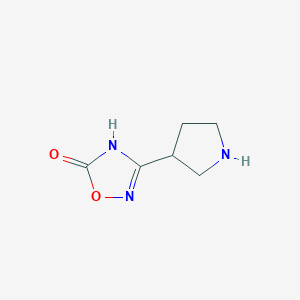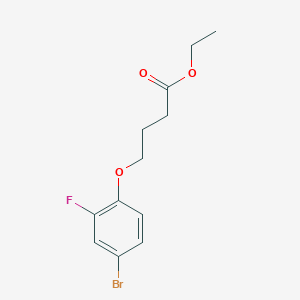![molecular formula C29H36N2O B12639218 4-[3-(Pentadec-8-EN-1-YL)phenoxy]benzene-1,2-dicarbonitrile CAS No. 920751-53-7](/img/structure/B12639218.png)
4-[3-(Pentadec-8-EN-1-YL)phenoxy]benzene-1,2-dicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[3-(Pentadec-8-EN-1-YL)phenoxy]benzene-1,2-dicarbonitrile is a complex organic compound with a unique structure that includes a long aliphatic chain and aromatic rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Pentadec-8-EN-1-YL)phenoxy]benzene-1,2-dicarbonitrile typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 3-(Pentadec-8-EN-1-YL)phenol with 4-bromobenzene-1,2-dicarbonitrile under specific conditions to form the desired product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
4-[3-(Pentadec-8-EN-1-YL)phenoxy]benzene-1,2-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., bromine) and nucleophiles (e.g., sodium hydroxide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction may yield aliphatic hydrocarbons.
Applications De Recherche Scientifique
4-[3-(Pentadec-8-EN-1-YL)phenoxy]benzene-1,2-dicarbonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-[3-(Pentadec-8-EN-1-YL)phenoxy]benzene-1,2-dicarbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-[(8E)-8-Pentadecen-1-yl]phenol: Similar structure but lacks the dicarbonitrile group.
(Z)-5-(Pentadec-8-en-1-yl)benzene-1,3-diol: Similar aliphatic chain but different aromatic ring structure.
Uniqueness
4-[3-(Pentadec-8-EN-1-YL)phenoxy]benzene-1,2-dicarbonitrile is unique due to its combination of a long aliphatic chain and aromatic rings with dicarbonitrile groups. This structure imparts specific chemical and physical properties, making it valuable for various applications.
Propriétés
Numéro CAS |
920751-53-7 |
|---|---|
Formule moléculaire |
C29H36N2O |
Poids moléculaire |
428.6 g/mol |
Nom IUPAC |
4-(3-pentadec-8-enylphenoxy)benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C29H36N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-25-17-15-18-28(21-25)32-29-20-19-26(23-30)27(22-29)24-31/h7-8,15,17-22H,2-6,9-14,16H2,1H3 |
Clé InChI |
BRZSIVXGKHEWOA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC=CCCCCCCCC1=CC(=CC=C1)OC2=CC(=C(C=C2)C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-[(4-methoxy-2-nitrophenyl)amino]pyrimidine-5-carboxylate](/img/structure/B12639136.png)

![1-[4-(4-Ethoxyocta-1,3-dien-1-yl)phenyl]ethan-1-one](/img/structure/B12639140.png)


![5-[3-(4-Methylphenyl)-1,2-oxazol-5-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B12639166.png)
![Imidazo[1,2-a]pyrimido[5,4-e]pyrimidin-5(6H)-one, 6-(2-chloro-6-fluorophenyl)-2-[(1,2,3,4-tetrahydro-2,4,4-trimethyl-7-isoquinolinyl)amino]-](/img/structure/B12639171.png)
![2-Amino-6-bromobenzo[B]thiophene-3-carbonitrile](/img/structure/B12639174.png)
![N-[4-(methoxymethyl)cyclohexyl]cycloheptanamine](/img/structure/B12639185.png)




![1H-Indazole-3-carboxylic acid, 1-[(2-chloro-4-cyanophenyl)methyl]-](/img/structure/B12639208.png)
